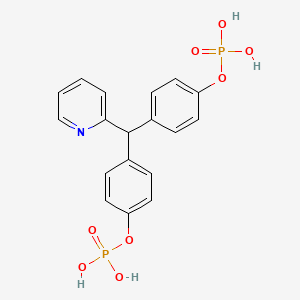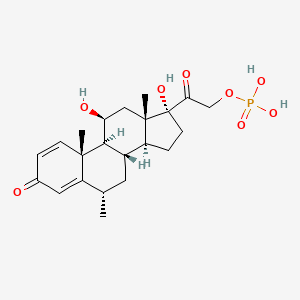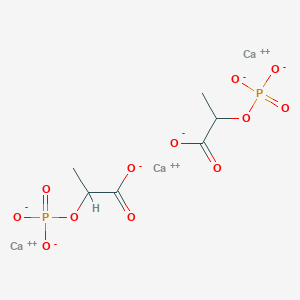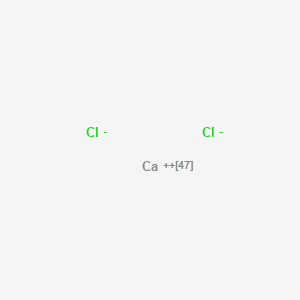
Calcium chloride Ca-47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium chloride is an inorganic compound with the chemical formula CaCl₂. It is a white crystalline solid at room temperature and is highly soluble in water . This compound is widely used in various applications, including road deicing, dust control, and as a drying agent in many industrial processes .
Preparation Methods
Calcium chloride can be prepared through several methods:
-
Reaction with Hydrochloric Acid: : One common method involves reacting calcium carbonate (limestone) with hydrochloric acid. The chemical equation for this reaction is: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This method produces calcium chloride, carbon dioxide, and water .
-
Direct Production from Limestone: : Calcium chloride can also be produced directly from limestone. A significant portion is produced as a by-product of the Solvay process .
Chemical Reactions Analysis
Calcium chloride undergoes various chemical reactions:
Dissociation in Water: When dissolved in water, calcium chloride dissociates into calcium ions (Ca²⁺) and chloride ions (Cl⁻).
Reaction with Carbonates: Calcium chloride reacts with carbonates to form calcium carbonate and a chloride salt. For example[ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]
Reaction with Sulfates: It reacts with sulfates to form calcium sulfate and a chloride salt[ \text{CaCl}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{CaSO}_4 + 2\text{NaCl} ]
Scientific Research Applications
Calcium chloride has numerous scientific research applications:
Mechanism of Action
Calcium chloride exerts its effects through several mechanisms:
Comparison with Similar Compounds
Calcium chloride can be compared with other calcium compounds such as calcium carbonate (CaCO₃) and calcium sulfate (CaSO₄):
Calcium Carbonate: Unlike calcium chloride, calcium carbonate is less soluble in water and is primarily used in the production of cement and lime.
Calcium Sulfate: Calcium sulfate is used in the production of plaster and drywall.
Calcium chloride’s high solubility and hygroscopic nature make it unique among these compounds, allowing it to be used in a wide range of applications from deicing to medical treatments.
Properties
CAS No. |
22194-09-8 |
|---|---|
Molecular Formula |
CaCl2 |
Molecular Weight |
117.86 g/mol |
IUPAC Name |
calcium-47(2+);dichloride |
InChI |
InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2/i1+7;; |
InChI Key |
UXVMQQNJUSDDNG-NZGDXAMESA-L |
Isomeric SMILES |
[Cl-].[Cl-].[47Ca+2] |
Canonical SMILES |
[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


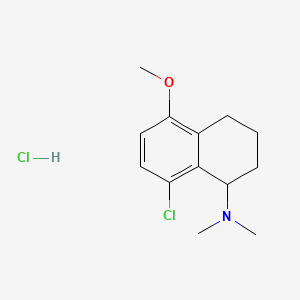


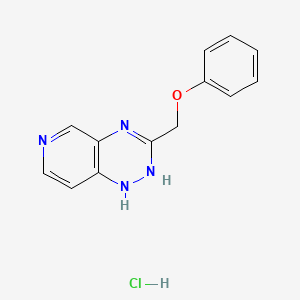
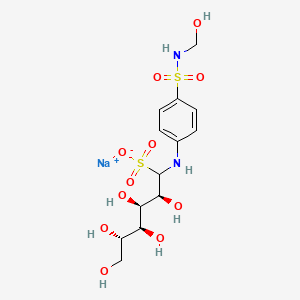

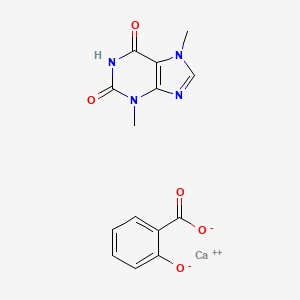

![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859453.png)
